molecular formula C9H10BrClO B1523765 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene CAS No. 191092-37-2

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene

Cat. No.: B1523765
CAS No.: 191092-37-2
M. Wt: 249.53 g/mol
InChI Key: SMRVRTFXJQNAJK-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group at the fourth position, a chlorine atom at the second position, and a methoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene typically involves a multi-step process. One common method includes the bromination of 4-ethyl-2-chloro-1-methoxybenzene. This reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove halogen atoms or to convert the bromoethyl group into an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-(1-Hydroxyethyl)-2-chloro-1-methoxybenzene, while reduction with lithium aluminum hydride can produce 4-ethyl-2-chloro-1-methoxybenzene.

Scientific Research Applications

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their functions and interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive intermediates, such as carbocations or radicals, which can participate in various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Bromoethyl)-1-methoxybenzene: Lacks the chlorine atom at the second position, which can affect its reactivity and applications.

    4-(1-Bromoethyl)-2-chlorobenzene: Lacks the methoxy group, which can influence its solubility and interaction with other molecules.

    4-(1-Bromoethyl)-2-methoxybenzene:

Uniqueness

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups provides distinct reactivity patterns and enables the compound to participate in a wider range of chemical and biological processes compared to its analogs.

Properties

IUPAC Name

4-(1-bromoethyl)-2-chloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRVRTFXJQNAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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